molecular formula C11H10Cl2O3 B2737119 Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate CAS No. 1702155-16-5

Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate

Cat. No.: B2737119
CAS No.: 1702155-16-5
M. Wt: 261.1
InChI Key: OYNMPHQDXGDWTG-UHFFFAOYSA-N
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Description

“Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate” is an organic compound. It likely contains a carboxylate ester functional group due to the “methyl 3-oxopropanoate” portion of the name, and a dichlorophenyl group attached to the alpha carbon .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions .

Scientific Research Applications

Synthesis and Utilization in Organic Chemistry

Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate is a chemical intermediate with versatile applications in organic synthesis. Its derivatives are utilized in the synthesis of novel compounds with potential biological activities. For instance, the compound has been used in bromoarylation reactions under Meerwein conditions to synthesize substituted 3-hydroxythiophenes, demonstrating a pathway for constructing complex molecules not accessible through other routes due to the structural diversity achieved from a wide range of starting materials (Ostapiuk et al., 2021). Additionally, novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown anti-tumor activities, highlighting its potential as a scaffold for designing cancer therapy agents, particularly as CDK8 kinase inhibitors (Aboelmagd et al., 2021).

Herbicidal Activity

The physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a related compound, on plants indicate its function as a selective herbicide, showcasing how structural derivatives of this compound can influence biological pathways. Its inhibitory effect on the elongation of oat and wheat coleoptile segments suggests a potential anti-auxin activity, providing insights into the herbicidal action mechanism of this class of compounds (Shimabukuro et al., 1978).

Photochemical Applications

This compound and its derivatives have been explored in photochemical studies, providing a foundation for understanding their behavior under light-induced conditions. For example, solvent-dependent photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates have been studied, revealing different outcomes based on the solvent environment, which could inform the design of photoresponsive materials or molecular switches (Saito et al., 1998).

Corrosion Inhibition

The derivatives of this compound have been investigated for their corrosion inhibition properties. New triazole derivatives based on the structure modification of the compound have shown to selectively inhibit the proliferation of colon cancer cells and have potential applications in corrosion inhibition, underscoring the compound’s versatility in both medicinal chemistry and materials science (Rayes et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not known. It would depend on its use and the system in which it is used .

Safety and Hazards

The safety and hazards of this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for this compound would depend on its applications. It could potentially be used in the synthesis of other compounds, or in various industries depending on its properties .

Properties

IUPAC Name

methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-6(11(15)16-2)10(14)7-3-8(12)5-9(13)4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNMPHQDXGDWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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